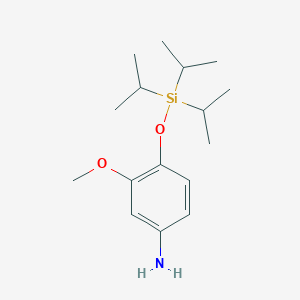
3-Methoxy-4-triisopropylsilanyloxy-phenylamine
概要
説明
3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a chemical compound with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol.
準備方法
The synthesis of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine typically involves the reaction of 3-methoxy-4-hydroxyaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
化学反応の分析
3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.
科学的研究の応用
3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .
類似化合物との比較
3-Methoxy-4-triisopropylsilanyloxy-phenylamine can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyaniline: Lacks the triisopropylsilanyloxy group, resulting in different reactivity and applications.
4-Methoxy-3-triisopropylsilanyloxy-phenylamine: Positional isomer with potentially different chemical properties and applications.
3-Methoxy-4-trimethylsilanyloxy-phenylamine: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl, leading to variations in steric and electronic effects.
特性
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

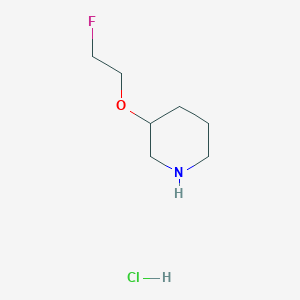
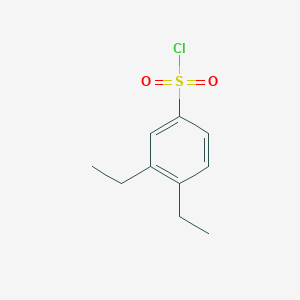
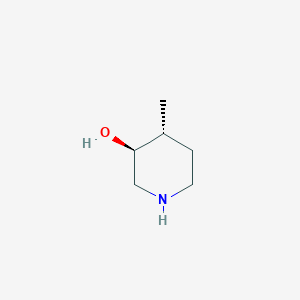
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
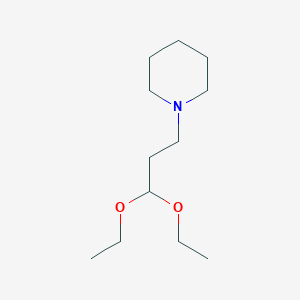
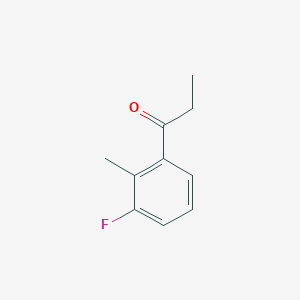
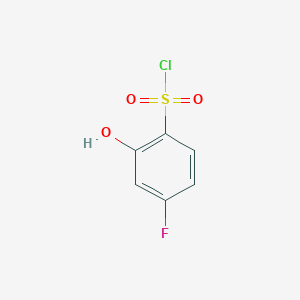
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
